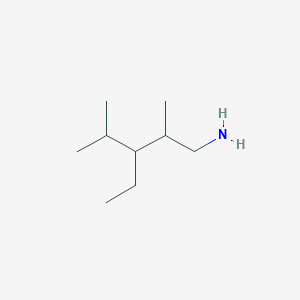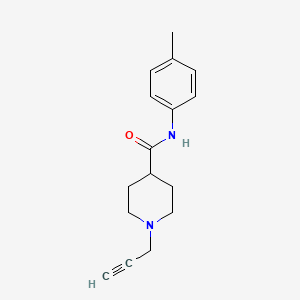
4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfone derivative, which are often used in various fields such as medicine, agriculture, and materials due to their unique chemical properties . Sulfones are characterized by the presence of a sulfonyl functional group (R-SO2-R’). The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are key components of vital biomolecules like DNA and RNA.
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfone derivatives are typically synthesized via sulfonation of an appropriate precursor with sulfuric acid . Pyrimidine rings can be formed via several methods, including the Biginelli reaction.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques allow for the determination of the positions of atoms within the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfones, for example, can undergo reactions such as reduction, alkylation, and arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Crystal and Molecular Structure Analysis
Sulfones, including derivatives similar to 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone, have been analyzed for their crystal and molecular structures using techniques like X-ray diffraction. These studies have revealed intricate details about molecular orientations and interactions, which are crucial for understanding the material's properties and potential applications in various fields (Adamovich et al., 2017).
Synthesis and Reactivity
Research has delved into the synthesis processes and reactivity of chlorophenyl and dichlorophenyl compounds. For instance, studies have investigated the sulfonation of chloro- and dichlorophenols with sulfuric acid and SO3, shedding light on the distribution of sulfonic acid isomers and the factors influencing these reactions (Wit & Cerfontain, 2010). This knowledge is crucial for tailoring the synthesis of sulfone derivatives for specific applications.
Supramolecular Chemistry
The study of hydrogen-bonding patterns and crystal structures of sulfonate/carboxylate complexes, including those involving pyrimidinyl sulfone derivatives, provides insights into the molecular interactions and assembly of these compounds. This research has implications for understanding the structural basis of the compounds' biological activity and designing new materials with desirable properties (Balasubramani et al., 2007).
Polyimide Synthesis
Polyimides synthesized from bis(dicarboxylphenylthio)diphenyl sulfone dianhydrides, including those involving chlorophenyl units, have been studied for their solubility, thermal properties, and mechanical strength. This research is relevant for the development of high-performance materials in various industries, such as electronics and aerospace (Yan et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2S/c1-10-21-9-16(25(23,24)13-5-2-11(18)3-6-13)17(22-10)14-7-4-12(19)8-15(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOPECHMZXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)



![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)




![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

